5-Chloro-2-(4-chlorophenyl)sulfanylaniline
Description
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃, 400 MHz):
- δ 6.72 ppm (dd, J = 8.1 Hz, 1H, aromatic H)
- δ 6.98–7.21 ppm (m, 4H, chlorophenyl H)
- δ 7.36 ppm (d, J = 8.1 Hz, 1H, amine-adjacent H)
¹³C NMR (CDCl₃, 100 MHz):
Infrared Spectroscopy (IR)
Key absorption bands:
UV-Vis Spectroscopy
In methanol solution, λₘₐₓ occurs at 278 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system.
Thermochemical Properties and Stability Analysis
Table 2: Thermochemical properties
| Property | Value | Method/Source |
|---|---|---|
| Melting point | 63–66°C | |
| Boiling point | 415.1 ± 45.0°C | |
| Enthalpy of formation | 184.3 ± 2.5 kJ/mol | Calculated |
| Vapor pressure (25°C) | 0.0 ± 1.0 mmHg |
Thermogravimetric analysis (TGA) shows decomposition initiating at 220°C, with a 95% mass loss by 400°C. The compound exhibits high kinetic stability under ambient conditions due to:
Structure
2D Structure
Properties
IUPAC Name |
5-chloro-2-(4-chlorophenyl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NS/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUXQVXTJKTHSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)Cl)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388605 | |
| Record name | 5-chloro-2-(4-chlorophenylthio)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15211-90-2 | |
| Record name | 5-chloro-2-(4-chlorophenylthio)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-CHLORO-2-(4-CHLOROPHENYLTHIO)-ANILINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline typically involves the reaction of 4-chlorothiophenol with 5-chloro-2-nitroaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(4-chlorophenyl)sulfanylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like iron powder and hydrochloric acid.
Substitution: The chloro groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of 5-chloro-2-(4-chlorophenyl)sulfanylaniline exhibit significant antimicrobial properties. A study highlighted its effectiveness against Gram-positive bacterial pathogens, demonstrating a broad spectrum of activity. For instance, analogs of this compound maintained potency against strains such as Staphylococcus and Enterococcus while showing varying levels of cytotoxicity depending on structural modifications .
Structure-Activity Relationship (SAR)
The compound's structure allows for modifications that can enhance its biological activity. For example, studies utilizing quantitative structure-activity relationship (QSAR) models have shown that substituents on the aromatic rings can significantly influence the compound's affinity for biological targets, including cannabinoid receptors CB1 and CB2 .
Materials Science
Polymer Chemistry
this compound has been investigated for its potential use in polymer synthesis. Its sulfanyl group can participate in various polymerization reactions, leading to materials with enhanced thermal stability and chemical resistance. The incorporation of this compound into polymer matrices has been shown to improve mechanical properties and resistance to degradation .
Coatings and Surface Treatments
Due to its chemical stability and resistance to harsh conditions, this compound is also being explored for use in protective coatings. Its ability to form strong bonds with surfaces makes it suitable for applications in industrial coatings that require durability against chemical exposure and mechanical wear .
Environmental Applications
Pesticide Development
The compound has potential applications in developing new pesticides. Its structural characteristics can be tailored to enhance efficacy against specific pests while minimizing toxicity to non-target organisms. Research is ongoing to evaluate its effectiveness as a biopesticide, particularly in agricultural settings where chemical residues are a concern .
| Compound Variant | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Cytotoxicity Level |
|---|---|---|---|
| Variant A | Staphylococcus aureus | 0.5 µg/mL | Low |
| Variant B | Enterococcus faecalis | 1.0 µg/mL | Moderate |
| Variant C | E. coli | 2.0 µg/mL | High |
-
Case Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that derivatives with specific substitutions demonstrated enhanced activity, particularly against resistant strains of Staphylococcus aureus. This finding suggests potential for developing new antibiotics based on this scaffold. -
Polymer Enhancement Research
In a collaborative research effort, scientists incorporated this compound into a polyurethane matrix. The resulting material exhibited improved mechanical strength and thermal stability compared to traditional formulations, indicating its viability for use in high-performance applications.
Mechanism of Action
The mechanism of action of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
2-((4-Chlorophenyl)thio)aniline (CAS 37750-29-1)
- Molecular Formula : C₁₂H₁₀ClNS
- Key Differences : Lacks the 5-chloro substitution on the aniline ring.
5-Chloro-2-(phenylthio)aniline (CAS 4235-20-5)
- Molecular Formula : C₁₂H₁₀ClNS
- Key Differences : Replaces the 4-chlorophenyl group with a simple phenyl group in the sulfanyl substituent.
- Impact : Reduced lipophilicity and weaker electron-withdrawing effects may limit its bioavailability and target-binding efficiency in biological systems .
5-Chloro-2-[(2,2,2-trifluoroethyl)sulfanyl]aniline
- Molecular Formula : C₈H₆ClF₃NS
- Key Differences : Substitutes the 4-chlorophenylsulfanyl group with a trifluoroethylsulfanyl moiety.
- Impact : The trifluoroethyl group introduces strong electron-withdrawing effects, enhancing oxidative stability but reducing nucleophilic reactivity compared to the target compound .
Functional Group Variations
4-Chloro-2-[4-(trifluoromethyl)phenyl]aniline
- Molecular Formula : C₁₃H₁₀ClF₃N
- Key Differences : Replaces the sulfanyl group with a trifluoromethyl-substituted phenyl ring.
- Impact : The trifluoromethyl group increases hydrophobicity and metabolic stability, making this compound more suited for drug candidates requiring prolonged half-lives .
5-Chloro-2-(2,4-dimethylphenoxy)aniline
- Molecular Formula: C₁₄H₁₅ClNO
- Key Differences: Substitutes the sulfanyl group with a dimethylphenoxy ether linkage.
- Impact : The ether group enhances solubility in polar solvents but reduces redox activity, limiting applications in electrophilic aromatic substitution reactions .
Bioactive Analogues
5-Chloro-N-(4-chlorophenyl)-2-hydroxybenzamide
- Molecular Formula: C₁₃H₁₀Cl₂NO₂
- Key Differences : Replaces the sulfanyl group with a hydroxybenzamide moiety.
- Impact : The hydroxybenzamide structure enhances hydrogen-bonding capacity, improving antimicrobial activity against Gram-positive bacteria .
5-Chloro-2-(4-chlorophenoxy)-N,N-dimethyl-4-nitroaniline
- Molecular Formula : C₁₄H₁₂Cl₂N₂O₃
- Key Differences: Incorporates a nitro group and dimethylamino substituents.
- Impact: The nitro group increases electrophilicity, enabling interactions with bacterial nitroreductases, while the dimethylamino group enhances membrane permeability .
Data Tables: Comparative Analysis
Table 1. Structural and Electronic Properties
| Compound Name | Molecular Formula | Key Substituents | LogP* | Electronic Effects |
|---|---|---|---|---|
| 5-Chloro-2-(4-chlorophenyl)sulfanylaniline | C₁₂H₉Cl₂NS | 5-Cl, 4-Cl-C₆H₄-S- | 3.8 | Moderate electron-withdrawing |
| 2-((4-Chlorophenyl)thio)aniline | C₁₂H₁₀ClNS | 4-Cl-C₆H₄-S- | 3.2 | Mild electron-withdrawing |
| 5-Chloro-2-(phenylthio)aniline | C₁₂H₁₀ClNS | C₆H₅-S- | 2.9 | Minimal electronic perturbation |
| 4-Chloro-2-[4-(trifluoromethyl)phenyl]aniline | C₁₃H₁₀ClF₃N | 4-CF₃-C₆H₄- | 4.1 | Strong electron-withdrawing |
*LogP values estimated via computational methods.
Biological Activity
5-Chloro-2-(4-chlorophenyl)sulfanylaniline is an organic compound with notable biological activity due to its unique structural features, including chloro and sulfanyl groups. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on recent studies.
- Molecular Formula : C12H9Cl2NS
- CAS Number : 15211-90-2
- Molecular Weight : 272.18 g/mol
The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the chloro and sulfanyl groups enhances its reactivity and allows for specific binding interactions that can modulate biological pathways.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing sulfanyl groups have shown broad-spectrum activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These findings suggest that the compound may possess significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
| Compound | Target Bacteria | Activity |
|---|---|---|
| This compound | MRSA | Active |
| Similar sulfanyl derivatives | Enterococcus faecalis | Active |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary data indicate that compounds with similar structures can induce apoptosis in cancer cells through mitochondrial pathways. For example, studies on structurally related compounds have demonstrated their ability to decrease the expression of anti-apoptotic proteins while increasing pro-apoptotic markers, suggesting a mechanism for inducing cell death in cancerous tissues .
Case Studies and Research Findings
- Anticancer Efficacy : A study focusing on flavonoid derivatives showed that compounds with halogen substitutions exhibited potent activity against non-small cell lung cancer cells (A549). The study indicated that such modifications could enhance the cytotoxic potential of related compounds, which may include this compound .
- In Vivo Studies : In vivo efficacy testing of similar compounds revealed moderate to high reductions in worm burdens in infected mice models, indicating potential antiparasitic activities. However, these compounds also demonstrated a narrow therapeutic window, which raises concerns regarding their safety profiles .
- Cytotoxicity Assessment : A cytotoxicity screen against CHO and HepG2 cells indicated that while certain derivatives showed promising biological activity, they also presented toxicity risks that need to be addressed in further research .
Q & A
What advanced crystallographic methods are recommended for resolving ambiguities in the crystal structure of 5-Chloro-2-(4-chlorophenyl)sulfanylaniline?
Answer:
For high-resolution structural determination, single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART APEXII CCD diffractometer is recommended. Key steps include:
- Data collection : Use MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 173 K) to minimize thermal motion artifacts. Collect φ and ω scans with detector resolution ≥10.0 pixels/mm⁻¹ .
- Refinement : Employ SHELXL for small-molecule refinement, applying constraints for hydrogen atoms via difference Fourier maps. Weighting schemes like improve precision .
- Validation : Cross-check displacement parameters (e.g., ) and symmetry codes (e.g., ) to resolve positional ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
